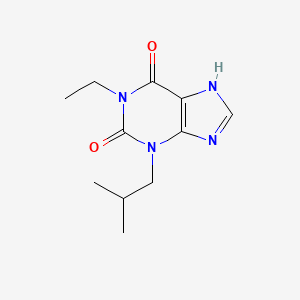![molecular formula C7H2BrN3S B11873043 2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile](/img/structure/B11873043.png)
2-Bromothiazolo[5,4-c]pyridine-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Bromothiazolo[5,4-c]piridina-7-carbonitrilo es un compuesto heterocíclico que presenta un anillo de tiazol fusionado a un anillo de piridina, con un átomo de bromo en la posición 2 y un grupo ciano en la posición 7.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-Bromothiazolo[5,4-c]piridina-7-carbonitrilo típicamente implica la anulación de un anillo de tiazol a un derivado de piridina. Un método común implica la reacción de un derivado de piridina bromado con una tioamida bajo condiciones específicas para formar el anillo de tiazol deseado . Las condiciones de reacción a menudo incluyen el uso de una base como la trietilamina y un solvente como el etanol .
Métodos de Producción Industrial
Los métodos de producción industrial para el 2-Bromothiazolo[5,4-c]piridina-7-carbonitrilo no están bien documentados en la literatura. Los principios generales de la síntesis heterocíclica y las técnicas de escalado se aplicarían, incluyendo la optimización de las condiciones de reacción para el rendimiento y la pureza, así como el uso de reactores de flujo continuo para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-Bromothiazolo[5,4-c]piridina-7-carbonitrilo puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos bajo condiciones apropiadas.
Oxidación y Reducción: El compuesto puede participar en reacciones de oxidación y reducción, alterando el estado de oxidación de los átomos de azufre o nitrógeno en el anillo de tiazol.
Reacciones de Ciclación: El grupo ciano puede estar involucrado en reacciones de ciclación para formar estructuras heterocíclicas más complejas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Nucleófilos: Como aminas o tioles para reacciones de sustitución.
Agentes Oxidantes: Como peróxido de hidrógeno o permanganato de potasio para reacciones de oxidación.
Agentes Reductores: Como hidruro de aluminio y litio para reacciones de reducción.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales reemplazando el átomo de bromo .
Aplicaciones Científicas De Investigación
El 2-Bromothiazolo[5,4-c]piridina-7-carbonitrilo tiene varias aplicaciones de investigación científica:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de posibles agentes farmacéuticos, particularmente aquellos que se dirigen a enzimas cinasas y otras vías biológicas.
Ciencia de Materiales: La estructura única del compuesto lo hace útil en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios Biológicos: Se utiliza en el estudio de la inhibición enzimática y la unión a receptores debido a su capacidad para interactuar con varios objetivos biológicos.
Mecanismo De Acción
El mecanismo de acción del 2-Bromothiazolo[5,4-c]piridina-7-carbonitrilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad, o puede interactuar con proteínas receptoras, modulando su función. Las vías exactas involucradas dependen del sistema biológico específico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
Tiazolo[4,5-b]piridinas: Estos compuestos tienen una estructura de anillo fusionado similar pero difieren en la posición del anillo de tiazol con respecto al anillo de piridina.
Tiazolo[5,4-b]piridinas: Estos análogos también presentan un anillo de tiazol fusionado a un anillo de piridina pero con diferentes patrones de sustitución y posibles actividades biológicas.
Unicidad
El 2-Bromothiazolo[5,4-c]piridina-7-carbonitrilo es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Sus sustituyentes de bromo y ciano lo convierten en un intermedio versátil para modificaciones químicas adicionales, mejorando su utilidad en diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C7H2BrN3S |
|---|---|
Peso molecular |
240.08 g/mol |
Nombre IUPAC |
2-bromo-[1,3]thiazolo[5,4-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C7H2BrN3S/c8-7-11-6-4(1-9)2-10-3-5(6)12-7/h2-3H |
Clave InChI |
CWZQCDZBHJAARD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C=N1)SC(=N2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)

![4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11872982.png)
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
![5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11872994.png)



![(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11873013.png)

![7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11873024.png)

